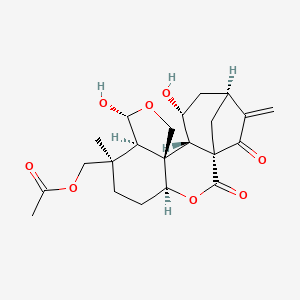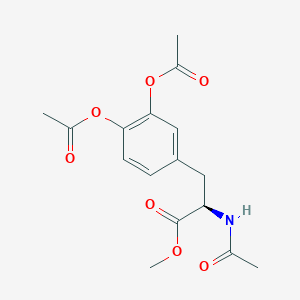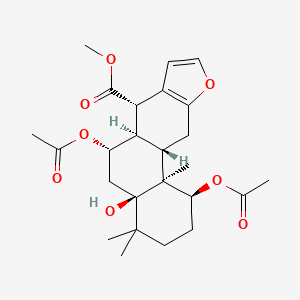
Carpalasionin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carpalasionin is a natural diterpenoid compound isolated from the stems and leaves of the plant Rabdosia lasiocarpa . This compound belongs to the class of terpenoids, which are known for their diverse biological activities and complex structures. This compound has been studied for its potential therapeutic properties and its role in traditional medicine, particularly in Chinese herbal teas used to treat conditions such as hepatitis, jaundice, cholecystitis, and colitis .
Preparation Methods
Carpalasionin is typically extracted from the plant Rabdosia lasiocarpa. The extraction process involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone The plant material is subjected to solvent extraction, followed by purification steps such as chromatography to isolate the pure compound
Chemical Reactions Analysis
Carpalasionin, like other diterpenoids, can undergo various chemical reactions. These reactions include:
Oxidation: this compound can be oxidized to form different oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Carpalasionin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the chemical behavior of diterpenoids and their derivatives.
Biology: Research on this compound includes its effects on cellular processes and its potential as a bioactive compound in various biological assays.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of carpalasionin involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. The specific molecular targets of this compound include enzymes and receptors that play key roles in these pathways. Further research is needed to fully elucidate the detailed mechanism of action of this compound.
Comparison with Similar Compounds
Carpalasionin is structurally similar to other diterpenoids such as lasiocarpanin and rabdolasional . These compounds share a common diterpenoid backbone but differ in their specific functional groups and stereochemistry. This compound is unique due to its specific biological activities and its presence in Rabdosia lasiocarpa. The comparison of this compound with similar compounds highlights its potential as a bioactive compound with distinct therapeutic properties.
Properties
IUPAC Name |
[(1S,4S,7R,8R,9R,12S,13S,14R,16S)-9,14-dihydroxy-7-methyl-17-methylidene-2,18-dioxo-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-7-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O8/c1-10-12-6-13(24)15-21(7-12,17(10)25)19(27)30-14-4-5-20(3,8-28-11(2)23)16-18(26)29-9-22(14,15)16/h12-16,18,24,26H,1,4-9H2,2-3H3/t12-,13-,14+,15-,16-,18-,20+,21+,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORCTCAHGPHFQO-WEOPCBAZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@]1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4[C@@H](C[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the origin of carpalasionin, and what type of compound is it?
A1: this compound is a diterpenoid isolated from the stem and leaves of the Rabdosia lasiocarpa plant. [] Diterpenoids are a class of natural products derived from a 20-carbon isoprenoid precursor and often exhibit biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





